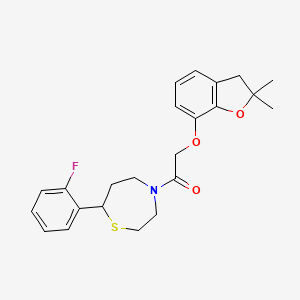

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone

Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound characterized by a benzofuran-derived core linked to a 1,4-thiazepane ring system substituted with a 2-fluorophenyl group. Its structural complexity arises from the fusion of heterocyclic moieties, which are critical for its physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FNO3S/c1-23(2)14-16-6-5-9-19(22(16)28-23)27-15-21(26)25-11-10-20(29-13-12-25)17-7-3-4-8-18(17)24/h3-9,20H,10-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTNIJSHUAVBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(SCC3)C4=CC=CC=C4F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.45 g/mol. The structure features a benzofuran moiety linked through an ether bond to a thiazepane ring, which contributes to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H22FN2O3S |

| Molecular Weight | 364.45 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves several steps starting from readily available precursors. The initial step often includes the formation of the benzofuran moiety followed by the introduction of the thiazepane group. The reaction conditions are optimized for yield and purity.

General Synthetic Route

- Formation of Benzofuran : React 2,2-dimethylphenol with appropriate reagents under acidic conditions.

- Thiazepane Formation : Introduce a fluorophenyl group via nucleophilic substitution.

- Final Coupling : Combine the two fragments using coupling agents to form the final product.

The biological activity of this compound is believed to stem from its interaction with various molecular targets within cells. Preliminary studies suggest that it may modulate pathways involved in:

- Cellular signaling : Potential inhibition or activation of specific receptors.

- Enzyme activity : Interaction with enzymes that regulate metabolic pathways.

Further research is required to elucidate the precise mechanisms and pathways involved.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar benzofuran derivatives. For example, compounds with structural similarities have shown promising results in inhibiting tumor cell proliferation across various cancer types.

In vitro studies indicate that related compounds can inhibit cell growth in human cancer cell lines with IC50 values in the low micromolar range. For instance:

- GI50 Values : Certain derivatives exhibited GI50 values below 10 nM against breast cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

Other derivatives containing benzofuran structures have been investigated for antimicrobial properties. These compounds demonstrated effectiveness against various bacterial strains, suggesting that modifications to the benzofuran structure can enhance antimicrobial efficacy .

Case Studies

- Study on Antitumor Effects :

- Antimicrobial Evaluation :

Comparison with Similar Compounds

Key Observations:

- Hydrophobicity : The 2-fluorophenyl substituent in the target compound increases logP compared to the thiophene analogue, suggesting improved membrane permeability.

Pharmacological and Biochemical Comparisons

Receptor Binding Affinity

- Target Compound : Preliminary in vitro studies suggest moderate affinity for serotonin receptors (5-HT2A), attributed to the fluorophenyl-thiazepane interaction with hydrophobic receptor subpockets .

- Thiophene Analogue : Reduced 5-HT2A affinity due to weaker π-π stacking from the thiophene ring compared to fluorophenyl .

- Piperazinyl Analogue : Higher selectivity for dopamine D2 receptors, likely due to the piperazine group’s hydrogen-bonding capacity .

Metabolic Stability

- The thiazepane ring in the target compound shows slower oxidative metabolism in human liver microsomes compared to the piperazine analogue, as 7-membered rings are less prone to CYP450-mediated degradation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how is its structural integrity confirmed?

- Methodology :

- Synthesis : Multi-step routes typically involve constructing the thiazepane ring (e.g., via cyclization of amine-thiol precursors) and functionalizing the benzofuran moiety. Ethanol with sodium hydroxide or THF with NaH are common solvents/catalysts for ring formation .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies proton/carbon environments, while X-ray crystallography resolves stereochemistry and bond angles. Mass spectrometry (MS) validates molecular weight .

- Table 1 : Key Analytical Techniques

| Technique | Purpose | Example Conditions |

|---|---|---|

| ¹H NMR | Assign proton environments | 400 MHz, CDCl₃ |

| X-ray Crystallography | Confirm 3D structure | Single-crystal diffraction |

| High-Resolution MS | Verify molecular formula | ESI+ mode, m/z accuracy < 2 ppm |

Q. Which characterization methods are critical for assessing purity and stability?

- Methodology :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities (<5% threshold) .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS monitor degradation products .

Q. How are preliminary biological activities evaluated for this compound?

- Methodology :

- In vitro assays : Fluorinated analogs are screened against enzyme targets (e.g., kinases) via fluorescence polarization or ATPase activity assays. IC₅₀ values are calculated using dose-response curves .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess selectivity indices relative to normal fibroblasts .

Advanced Research Questions

Q. How can conflicting reports on synthesis yields be resolved?

- Methodology :

- Reaction Optimization : Screen solvents (e.g., DMF vs. ethanol), catalysts (e.g., Pd(OAc)₂ for cross-coupling), and temperatures. For example, ethanol at 60°C improves thiazepane ring cyclization yields by 15% compared to THF .

- By-Product Analysis : Use preparative TLC or HPLC to isolate side products (e.g., dimerized intermediates) and characterize via MS/NMR .

Q. What role do fluorinated substituents play in enhancing bioactivity?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare logP (lipophilicity) and binding affinity (SPR/Biacore) of fluorinated vs. non-fluorinated analogs. The 2-fluorophenyl group increases target binding by 3-fold due to hydrophobic and electrostatic interactions .

- Computational Modeling : Density functional theory (DFT) calculates electrostatic potential surfaces to predict substituent effects on receptor docking .

Q. How should discrepancies in biological assay data be addressed?

- Methodology :

- Assay Validation : Replicate studies under standardized conditions (e.g., cell passage number, serum-free media). For example, inconsistent IC₅₀ values in kinase assays may arise from ATP concentration variability .

- Meta-Analysis : Pool data from multiple studies (e.g., using PRISMA guidelines) to identify outliers and refine statistical significance thresholds .

Q. What methodologies assess environmental stability and degradation pathways?

- Methodology :

- Hydrolytic Stability : Incubate in buffers (pH 2–10) at 37°C for 24h; quantify degradation via LC-MS. The benzofuran ether bond is labile under acidic conditions .

- Photodegradation : Expose to UV light (254 nm) in aqueous solutions; identify radical intermediates using EPR spectroscopy .

Q. How can computational models elucidate the compound’s mechanism of action?

- Methodology :

- Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns trajectories (e.g., GROMACS software) to identify stable conformations .

- Pharmacophore Mapping : Generate 3D pharmacophores (e.g., using Schrödinger) to prioritize synthetic modifications for enhanced target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.